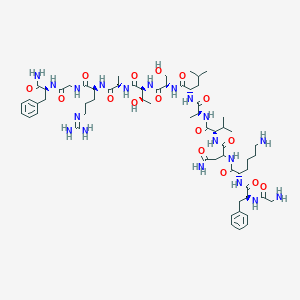
1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro-
説明
1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "DHβE" and is a selective antagonist of α4β2 nicotinic acetylcholine receptors.
作用機序
DHβE acts as a selective antagonist of α4β2 nicotinic acetylcholine receptors. It binds to these receptors and prevents the binding of acetylcholine, which is the natural ligand of these receptors. This results in the inhibition of the physiological processes regulated by these receptors.
Biochemical and Physiological Effects:
DHβE has been found to have several biochemical and physiological effects. It has been shown to inhibit the release of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of reward and pleasure. DHβE has also been found to reduce the reinforcing effects of nicotine, which suggests that it may be useful in the treatment of nicotine addiction.
実験室実験の利点と制限
DHβE has several advantages for lab experiments. It is a selective antagonist of α4β2 nicotinic acetylcholine receptors, which makes it a useful tool for studying the function of these receptors. DHβE is also relatively stable and can be easily synthesized in the lab. However, DHβE has some limitations as well. It is not a natural ligand of α4β2 nicotinic acetylcholine receptors, which means that its effects may not accurately reflect the effects of the natural ligand. DHβE also has a relatively short half-life, which limits its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of DHβE. One area of research is the development of new drugs for the treatment of addiction. DHβE has been found to reduce the reinforcing effects of nicotine, which suggests that it may be useful in the treatment of nicotine addiction. Another area of research is the study of the role of α4β2 nicotinic acetylcholine receptors in various physiological processes. DHβE can be a useful tool in understanding the function of these receptors and their role in various diseases. Finally, there is a need for further research on the synthesis of DHβE and its derivatives, which may lead to the development of new drugs with improved properties.
Conclusion:
In conclusion, DHβE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a selective antagonist of α4β2 nicotinic acetylcholine receptors and has been found to have several biochemical and physiological effects. DHβE has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of DHβE, including the development of new drugs for the treatment of addiction and the study of the role of α4β2 nicotinic acetylcholine receptors in various physiological processes.
合成法
The synthesis of DHβE involves the reaction of imidazole with 8-heptadecen-1-ol in the presence of a catalyst. The reaction proceeds through a series of steps involving the formation of various intermediates, which are then converted into the final product. The synthesis of DHβE is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DHβE has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a useful tool in understanding the function of α4β2 nicotinic acetylcholine receptors, which play a crucial role in the regulation of several physiological processes. DHβE has also been used in the study of addiction and the development of new drugs for the treatment of addiction.
特性
IUPAC Name |
2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h9-10,25H,2-8,11-21H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDLPBPQKAPMN-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear, yellow to brown liquid with a strong odor of amines; [Ciba MSDS] | |
| Record name | 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(8-Heptadecenyl)-2-imidazoline-1-ethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10671 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
95-38-5 | |
| Record name | Amine 220 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nalcamine G-13 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-1-ethanol, 2-(8-heptadecen-1-yl)-4,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-heptadec-8-enyl-2-imidazolin-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















